Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Medicinal Chemistry Physicochemical Properties Drug Design

Tert-butyl 2-(3-aminooxetan-3-yl)acetate (CAS 2248417-75-4) is a 3,3-disubstituted oxetane amino acid derivative that serves as a bifunctional building block in medicinal chemistry. The molecule comprises a four-membered oxetane ring with a primary amine at the C3 position and an acetic acid moiety esterified with a tert-butyl protecting group.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 2248417-75-4
Cat. No. B2741675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(3-aminooxetan-3-yl)acetate
CAS2248417-75-4
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1(COC1)N
InChIInChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(10)5-12-6-9/h4-6,10H2,1-3H3
InChIKeyNPIGGJDMSWIEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(3-aminooxetan-3-yl)acetate (CAS 2248417-75-4): An Oxetane Amino Acid Building Block for Property-Driven Drug Design


Tert-butyl 2-(3-aminooxetan-3-yl)acetate (CAS 2248417-75-4) is a 3,3-disubstituted oxetane amino acid derivative that serves as a bifunctional building block in medicinal chemistry. The molecule comprises a four-membered oxetane ring with a primary amine at the C3 position and an acetic acid moiety esterified with a tert-butyl protecting group . The oxetane core imparts reduced basicity to the proximal amine and enhanced polarity, influencing solubility and metabolic stability, while the tert-butyl ester enables orthogonal deprotection strategies in multi-step syntheses [1].

Why Generic Substitution of Tert-butyl 2-(3-aminooxetan-3-yl)acetate Fails: The Consequence of Ester and Ring Variations on Physicochemical Properties


Simple substitution of tert-butyl 2-(3-aminooxetan-3-yl)acetate with its methyl ester, ethyl ester, or free acid analog is not a functionally neutral exchange. The ester group critically influences lipophilicity, solubility, and metabolic stability, with the tert-butyl ester imparting a distinct balance of hydrophobicity and acid-lability that directly affects synthetic utility and pharmacokinetic profiles [1]. Furthermore, the 3-aminooxetane motif itself, when compared to other small rings like aminocyclopropane or aminocyclobutane, confers superior physicochemical properties—lower logD, reduced plasma protein binding, and improved metabolic stability—making the specific combination of oxetane and tert-butyl ester a deliberate, not arbitrary, choice for property modulation [2].

Quantitative Evidence Guide: Tert-butyl 2-(3-aminooxetan-3-yl)acetate vs. Closest Analogs in Key Performance Dimensions


Lipophilicity (LogP) Comparison: tert-Butyl Ester vs. Methyl and Ethyl Ester Analogs

The tert-butyl ester group in tert-butyl 2-(3-aminooxetan-3-yl)acetate confers higher lipophilicity compared to its methyl and ethyl ester analogs, directly impacting membrane permeability and oral absorption potential. Experimental and calculated logP values indicate a clear trend: the tert-butyl ester (logP = 1.6) [1] is more lipophilic than the ethyl ester (logP = 0.37) and the methyl ester (logP = -0.72) . This increase in logP of approximately 1.23 units relative to the ethyl ester and 2.32 units relative to the methyl ester translates to a substantial difference in predicted distribution behavior.

Medicinal Chemistry Physicochemical Properties Drug Design

Physicochemical Profile: 3-Aminooxetane Motif vs. Aminocyclopropane/Aminocyclobutane

In a matched molecular pair study by AstraZeneca, 3-aminooxetane-containing compounds demonstrated superior drug-like properties compared to their aminocyclopropane and aminocyclobutane analogs. Specifically, the 3-aminooxetane derivative lowered logD by approximately 0.8 units, decreased human plasma protein binding, increased metabolic stability in rat liver microsomes and hepatocytes, and reduced hERG ion channel binding [1]. While this study used different scaffolds, the core 3-aminooxetane motif is conserved, suggesting tert-butyl 2-(3-aminooxetan-3-yl)acetate will confer similar advantages when incorporated into lead compounds.

Medicinal Chemistry ADME Properties Matched Molecular Pair Analysis

Synthetic Orthogonality: tert-Butyl Ester vs. Free Acid

The tert-butyl ester in tert-butyl 2-(3-aminooxetan-3-yl)acetate serves as an orthogonal protecting group for the carboxylic acid, enabling selective deprotection under acidic conditions without affecting the oxetane ring or other base-labile protecting groups. This is in direct contrast to the free acid analog, 2-(3-aminooxetan-3-yl)acetic acid, which would require re-protection for multi-step syntheses. Oxetane rings are generally stable to acidic conditions, as evidenced by the stability of 3-monosubstituted oxetanes to trifluoroacetic acid (TFA) in ring-expansion studies [1], making the tert-butyl ester an ideal choice for building blocks intended for Fmoc/t-Bu solid-phase peptide synthesis (SPPS) or similar acid-mediated deprotection strategies.

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Metabolic Stability: 3-Substituted Oxetanes vs. 2-Substituted Oxetanes

The position of substitution on the oxetane ring dramatically influences metabolic stability. In a Pfizer study, 3-monosubstituted oxetanes were found to be more stable in human liver microsomes (HLM) than their 2-monosubstituted counterparts [1]. Metabolite identification revealed that 2-substituted oxetanes primarily undergo ring scission to form hydroxy acid and diol metabolites, whereas 3-substituted oxetanes are mainly metabolized via oxidation of the bridging methylene carbon leading to N-dealkylation. tert-Butyl 2-(3-aminooxetan-3-yl)acetate, being a 3,3-disubstituted oxetane, benefits from this enhanced stability and predictable metabolic pathway, offering a distinct advantage over 2-substituted oxetane building blocks for lead optimization.

Drug Metabolism Pharmacokinetics Metabolite Identification

Reduced Amine Basicity: 3-Aminooxetane vs. Linear Aliphatic Amines

The electron-withdrawing inductive effect of the oxetane oxygen reduces the basicity of the adjacent primary amine in 3-aminooxetanes. While direct pKa data for tert-butyl 2-(3-aminooxetan-3-yl)acetate is not available, class-level evidence indicates that the pKa of the amine in 3-aminooxetanes is approximately 1-2 units lower than that of comparable aliphatic amines [1]. This reduction in basicity decreases the fraction of positively charged species at physiological pH (7.4), which can improve membrane permeability and reduce undesired interactions with hERG potassium channels [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Best Application Scenarios for Tert-butyl 2-(3-aminooxetan-3-yl)acetate Based on Quantified Differentiation


Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Modified Peptidomimetics

The orthogonal tert-butyl ester protecting group enables seamless incorporation of this 3-aminooxetane building block into standard Fmoc/t-Bu SPPS workflows. The acid-labile tert-butyl ester is removed during the final global deprotection step with TFA, while the oxetane ring remains intact [1]. This scenario is directly supported by the orthogonal deprotection capability (Evidence Item 3). The resulting oxetane-modified peptides benefit from the reduced amine basicity and enhanced metabolic stability of the 3-aminooxetane core (Evidence Items 2, 4, and 5), offering improved pharmacokinetic profiles and target engagement.

Hit-to-Lead Optimization Requiring Enhanced Lipophilicity for Membrane Permeability

In lead optimization campaigns where a carboxylic acid moiety needs to be masked to improve cellular permeability, the tert-butyl ester of this compound provides a lipophilic handle (logP = 1.6) that significantly increases passive diffusion compared to the free acid (logP = 0.14) or smaller esters [2]. The compound can be used to synthesize oxetane-containing probes for cellular target engagement assays or for oral bioavailability studies, leveraging the higher logP (Evidence Item 1) to enhance membrane penetration while maintaining the favorable ADME properties of the 3-aminooxetane motif (Evidence Item 2).

Synthesis of Conformationally Constrained Amino Acid Isosteres

The 3,3-disubstituted oxetane core serves as a rigid, non-planar scaffold for designing amino acid isosteres that constrain peptide backbone conformation. This application leverages the class-level evidence of 10-helical conformations induced by cis-substituted oxetane β-amino acids [3], combined with the orthogonal protecting group (Evidence Item 3). The tert-butyl ester allows for modular coupling with diverse N-protected amino acids, enabling the construction of libraries of constrained peptidomimetics with predictable secondary structures for exploring structure-activity relationships (SAR) in drug discovery programs targeting protein-protein interactions.

Metabolic Stability Optimization of Amine-Containing Lead Compounds

When a lead series contains a metabolically labile aliphatic amine or a 2-substituted oxetane prone to ring scission, this 3-substituted oxetane building block offers a direct replacement strategy. The class-level evidence demonstrates that 3-substituted oxetanes exhibit superior metabolic stability in human liver microsomes compared to 2-substituted analogs (Evidence Item 4) and reduced amine basicity relative to aliphatic amines (Evidence Item 5). This makes the compound an ideal candidate for synthesizing focused libraries aimed at improving metabolic stability and reducing hERG liability without sacrificing potency, as validated by the AstraZeneca matched pair analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.